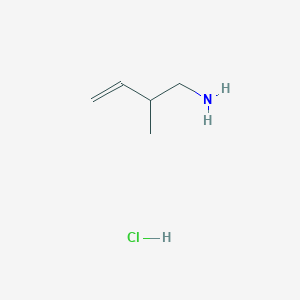
2-Methylbut-3-en-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-en-1-amine hydrochloride, also known as 3-Methyl-2-buten-1-amine hydrochloride, is a chemical compound with the molecular formula C5H12ClN . It is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives for their biological activity in various cytokinin bioassays .
Synthesis Analysis
The synthesis of 2-Methylbut-3-en-1-amine hydrochloride involves reactions that are characteristic of amines. For instance, primary and secondary amines can react with acyl chlorides and acid anhydrides to form amides .Molecular Structure Analysis
The molecular weight of 2-Methylbut-3-en-1-amine hydrochloride is 121.61 . The InChI code is 1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H .Chemical Reactions Analysis
Amines like 2-Methylbut-3-en-1-amine hydrochloride can undergo a variety of reactions. They can react with strong acids such as hydrochloric acid to form ammonium salts . Primary amines can also react with carbonyl compounds to form imines .Applications De Recherche Scientifique
Organic Synthesis Applications
Organic synthesis heavily utilizes amine derivatives, where "2-Methylbut-3-en-1-amine hydrochloride" could serve as a precursor or an intermediate. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing antibiotics for veterinary pathogens, illustrates the critical role of amine derivatives in synthesizing complex molecules (Fleck et al., 2003). Additionally, the creation of novel amine-functionalized compounds for corrosion inhibition on mild steel surfaces in acidic environments demonstrates the chemical versatility and utility of amine derivatives (Boughoues et al., 2020).
Corrosion Inhibition
Amine derivatives are instrumental in developing corrosion inhibitors, protecting metal surfaces in harsh chemical environments. Research has demonstrated that synthesized amine derivatives provide effective corrosion protection for mild steel in HCl medium, highlighting their potential application in industrial settings to extend the lifespan of metal structures and components (Boughoues et al., 2020).
Novel Compound Development
The development of unique compounds with potential applications in materials science, pharmaceuticals, and chemical engineering often involves amine derivatives. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as an intermediate in antibiotic preparation illustrates the utility of amine derivatives in medicinal chemistry (Fleck et al., 2003). Similarly, the application in corrosion inhibition underscores the importance of these compounds in industrial applications, providing a pathway to enhancing the durability and longevity of metal-based infrastructures (Boughoues et al., 2020).
Mécanisme D'action
While the specific mechanism of action for 2-Methylbut-3-en-1-amine hydrochloride is not mentioned in the search results, it is known that amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts .
It is stored at a temperature of 4 degrees Celsius . Amines, in general, have boiling points that are higher than those of alkanes and ethers of similar molar mass due to their ability to form hydrogen bonds .
Safety and Hazards
The safety information for 2-Methylbut-3-en-1-amine hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-methylbut-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNWMGHASHTSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

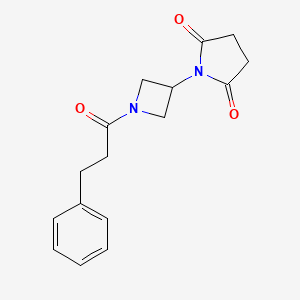
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)
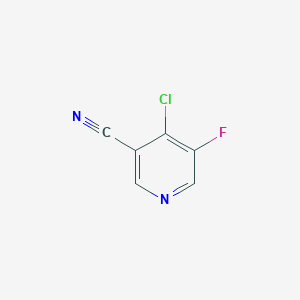
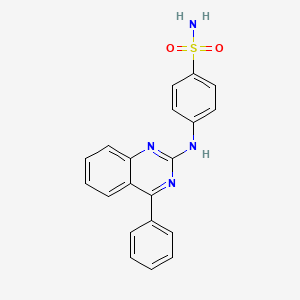
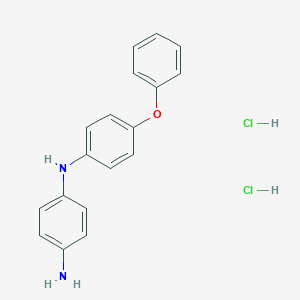
![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)

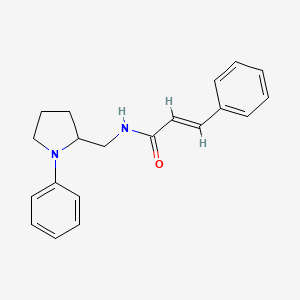

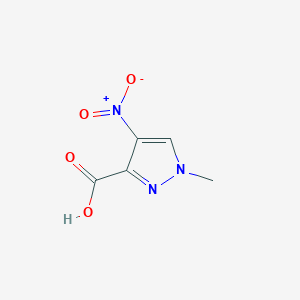

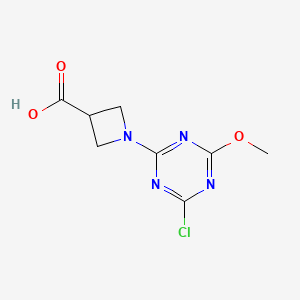
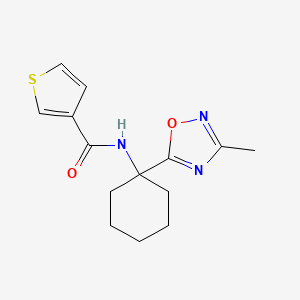
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)